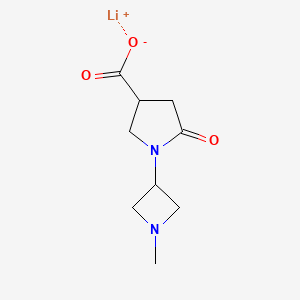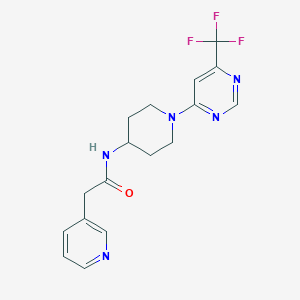![molecular formula C20H13N3O B2613532 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 866131-74-0](/img/structure/B2613532.png)
4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine” is a chemical compound that contains a pyrimidine ring attached to a naphthofuran and a pyrrole ring . The naphthofuran skeleton is present in many natural products with biological importance and its synthetic derivatives display diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst in ethanol, producing naphtho[2,1-b]furan-2-carbohydrazide . This is then reacted with chalcones in the presence of acetic acid as a catalyst and dioxane as a solvent at reflux temperature .Molecular Structure Analysis
The molecular structure of “4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine” consists of a pyrimidine ring attached to a naphthofuran and a pyrrole ring .Chemical Reactions Analysis
The reaction of naphtho[2,1-b]furan-2-carbohydrazide with chalcones in the presence of acetic acid as a catalyst in dioxane produces 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, including “4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine”, have been found to possess significant antibacterial activity . These compounds can be effective against both gram-positive and gram-negative bacteria , making them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
Some substituted benzofurans, including “4-benzoebenzofuran-2-yl-2-pyrrol-1-ylpyrimidine”, have shown promising anticancer activities . For instance, compound 36, a benzofuran derivative, has demonstrated significant cell growth inhibitory effects on various types of cancer cells .
Anti-inflammatory Activity
Benzofuran derivatives have also been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.
Antioxidative Activity
Benzofuran compounds, including “4-benzoebenzofuran-2-yl-2-pyrrol-1-ylpyrimidine”, have been found to possess antioxidative properties . This could make them useful in the treatment of diseases associated with oxidative stress.
Antiviral Activity
Both furan and benzofuran derivatives have been found to exhibit antiviral activities . This suggests potential applications in the development of antiviral drugs.
Antifungal Activity
Furan derivatives have been found to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antiprotozoal Activity
Furan derivatives have also been found to exhibit antiprotozoal properties . This suggests potential applications in the treatment of diseases caused by protozoan parasites.
Antidepressant and Anti-anxiety Activity
Benzofuran compounds have been found to possess antidepressant and anti-anxiety properties . This suggests potential applications in the treatment of mental health disorders.
Mécanisme D'action
Target of Action
Both compounds belong to the class of benzofuran and pyrimidine derivatives. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Pyrimidine derivatives, on the other hand, are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling .
Mode of Action
Pyrimidine derivatives, due to their structural similarity to natural nucleotides, can interfere with DNA and RNA synthesis, affecting cell proliferation and function .
Biochemical Pathways
Given their structural features and the known activities of similar compounds, they could potentially interfere with pathways involved in cell proliferation, oxidative stress response, and viral replication .
Result of Action
Based on the known activities of similar compounds, they could potentially have effects such as inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of viral replication .
Propriétés
IUPAC Name |
4-benzo[e][1]benzofuran-2-yl-2-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c1-2-6-15-14(5-1)7-8-18-16(15)13-19(24-18)17-9-10-21-20(22-17)23-11-3-4-12-23/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSNXMDYNUCBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B2613452.png)
![1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one](/img/structure/B2613454.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide](/img/structure/B2613456.png)



![2-[(cyanomethyl)thio]-4-oxo-N-propyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2613462.png)
![3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2613463.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide](/img/structure/B2613464.png)



